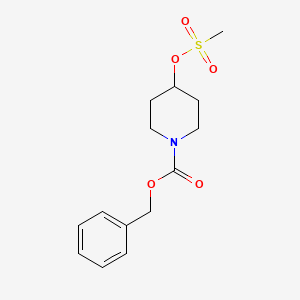

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBWIRHJLQDRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729079 | |

| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199103-19-0 | |

| Record name | Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS number 199103-19-0

An In-depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 199103-19-0): A Key Intermediate in Modern Drug Discovery

This compound is a strategically designed chemical intermediate of significant value to researchers and scientists in synthetic organic chemistry and pharmaceutical development.[1] Its structure is deceptively simple, yet it embodies a powerful combination of functionalities: a piperidine core, a common motif in many bioactive molecules; a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group; and, most critically, a methanesulfonyloxy (mesylate) group at the 4-position, which serves as an excellent leaving group for nucleophilic substitution reactions.[1] This guide provides an in-depth examination of its synthesis, core reactivity, analytical characterization, and applications, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical Properties and Specifications

Accurate identification and proper handling are paramount for successful experimentation. The key properties of this compound are summarized below.

| Parameter | Value | Reference |

| CAS Number | 199103-19-0 | [1][2] |

| IUPAC Name | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate | [1][3] |

| Synonyms | Benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate, 1-((Benzyloxy)carbonyl)piperidin-4-yl methanesulfonate | [4] |

| Molecular Formula | C₁₄H₁₉NO₅S | [1][2] |

| Molecular Weight | 313.37 g/mol | [1][2] |

| Physical Form | White to off-white solid, powder, or crystalline material. | [1] |

| Storage | Keep in a dark place, sealed in a dry, room-temperature environment. | [1] |

Synthesis and Core Reactivity: A Tale of Two Functional Groups

The utility of this compound stems from the deliberate installation of its key functional groups. The synthesis is designed not merely to construct the molecule, but to prepare it for subsequent, high-yield transformations.

Synthetic Protocol: Activation of the C4 Position

The most common and logical synthesis involves the activation of the hydroxyl group of a precursor, Benzyl 4-hydroxypiperidine-1-carboxylate. The goal is to convert the poorly-leaving hydroxyl group into an excellent leaving group, the mesylate.

Causality of Experimental Choices:

-

Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesylate group. It is highly reactive and commercially available.

-

Base: A non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions from the highly reactive MsCl.

Experimental Protocol: Mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate

-

Preparation: To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound as a solid.

Caption: Synthetic route to the title compound via mesylation.

The Mesylate: A Gateway to C4-Substituted Piperidines

The core purpose of this intermediate is to facilitate nucleophilic substitution at the 4-position of the piperidine ring. The mesylate group is an exceptional leaving group because the negative charge on the departing methanesulfonate anion is highly stabilized through resonance across the three oxygen atoms.

This enables efficient reactions with a wide array of nucleophiles (Nu⁻), including azides, amines, thiols, cyanides, and carbanions, to generate diverse libraries of C4-functionalized piperidines. This versatility is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Caption: General mechanism of nucleophilic displacement.

The N-Cbz Group: A Removable Shield

The benzyloxycarbonyl (Cbz or Z) group serves two critical functions:

-

Protection: It deactivates the basic piperidine nitrogen, preventing it from acting as a competing nucleophile or causing unwanted side reactions during the mesylation and subsequent substitution steps.

-

Deprotection: It can be cleanly and selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), regenerating the free secondary amine without affecting many other functional groups.[1] This unmasks the nitrogen for further functionalization, such as alkylation or acylation.

Analytical Characterization Profile

Confirming the identity and purity of the synthesized material is a non-negotiable step. The following data are characteristic of the compound.[1]

| Analysis Technique | Expected Observations |

| ¹H NMR | ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~4.90 ppm (m, 1H): Piperidine proton at C4 (-CH-OMs). ~3.00-3.80 ppm (m, 4H): Piperidine protons at C2 and C6. ~3.05 ppm (s, 3H): Methyl protons of the mesylate group (-SO₂CH₃). ~1.80-2.20 ppm (m, 4H): Piperidine protons at C3 and C5. |

| ¹³C NMR | Characteristic peaks for the carbamate carbonyl, aromatic carbons, benzylic carbon, piperidine ring carbons, and the mesylate methyl carbon. |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺: Expected at m/z = 313. Fragmentation: Common fragments would correspond to the loss of the benzyl group (m/z 91), the mesylate group, or other characteristic cleavages.[1] |

| Infrared (IR) | ~1690-1710 cm⁻¹: Strong C=O stretch (carbamate). ~1350 & 1170 cm⁻¹: Strong S=O asymmetric and symmetric stretches (sulfonate ester). ~3030 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. |

Applications in Drug Discovery and Development

This intermediate is not an end-product but a launchpad for creating more complex molecules with therapeutic potential.

-

Scaffold for Library Synthesis: It is an ideal starting material for generating large libraries of C4-substituted piperidines. By reacting the intermediate with various nucleophiles, researchers can rapidly synthesize dozens or hundreds of analogs to screen for biological activity.

-

CNS Drug Discovery: The piperidine scaffold is a privileged structure in central nervous system (CNS) targets. Derivatives are explored as antagonists for dopamine receptors, which are implicated in conditions like schizophrenia and Parkinson's disease.[5]

-

Enzyme Inhibitors: The flexible piperidine ring can be functionalized to fit into the active sites of enzymes. For example, piperidine-containing molecules have been developed as potent inhibitors of human carbonic anhydrase, an enzyme target in cancer and other diseases.[6]

-

Antimicrobial Agents: Research has shown that some derivatives possess moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria, opening avenues for new antibiotic development.[1]

Caption: Application in generating a diverse library of compounds.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory.

| Hazard Category | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling and Storage Protocol:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[8]

Conclusion

This compound is more than just a chemical on a shelf; it is a testament to strategic molecular design. By combining a stable protecting group with a highly reactive leaving group on a pharmaceutically relevant scaffold, it provides chemists with a reliable and versatile tool for the synthesis of novel compounds. Its predictable reactivity and straightforward handling make it an invaluable asset in the quest for new therapeutics, empowering researchers to efficiently explore chemical space and accelerate the drug discovery process.

References

-

Safety Data Sheet. (2021). Angene Chemical. [Link]

-

Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

Benzyl 4-oxopiperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

-

Benzyl piperidine-4-carboxylate. Georganics. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

-

Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

-

Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. Buy this compound | 199103-19-0 [smolecule.com]

- 2. This compound | 199103-19-0 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-((BENZYLOXY)CARBONYL)PIPERIDIN-4-YL METHANESULFONATE | 199103-19-0 [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Executive Summary

This compound is a pivotal synthetic intermediate in medicinal and organic chemistry. Characterized by a piperidine scaffold, a benzyloxycarbonyl (Cbz) protecting group, and a highly reactive methanesulfonyl (mesyl) leaving group, this compound serves as a versatile building block for introducing the 4-substituted piperidine motif into complex molecules. The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs, making this intermediate particularly valuable for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and essential safety guidelines for its handling.

Physicochemical Properties and Identification

This compound is a white to off-white solid at room temperature.[1] Its structure combines a robust Cbz-protected piperidine core with a methanesulfonate ester at the 4-position, rendering it an excellent electrophile for nucleophilic substitution reactions. Proper storage requires a cool, dry, and dark environment to ensure its stability.[2]

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₅S[1][3] |

| Molecular Weight | 313.37 g/mol [1] |

| CAS Number | 199103-19-0[1] |

| IUPAC Name | This compound |

| Synonym(s) | benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate[3] |

| Appearance | Solid[1][2] |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that correspond to the different parts of the molecule. The aromatic protons of the benzyl group are typically observed in the downfield region of δ 7.30-7.40 ppm .[1] The singlet for the benzylic methylene (CH₂) protons appears around δ 5.15 ppm . The methyl protons of the mesyl group (CH₃SO₂) characteristically appear as a sharp singlet around δ 3.0 ppm . The piperidine ring protons present more complex multiplets, with the proton at the C4 position (CH-OMs) shifted downfield to approximately δ 4.8-5.0 ppm due to the electron-withdrawing effect of the mesylate group.

-

Mass Spectrometry : Mass spectrometric analysis confirms the molecular weight of the compound, with the molecular ion peak [M]+ appearing at a mass-to-charge ratio (m/z) of 313.[1]

Synthesis and Mechanism

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone).

-

Step 1: Reduction of the Ketone : The ketone at the 4-position is reduced to a secondary alcohol using a mild and selective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for ketones in the presence of esters (the Cbz group) and its operational simplicity.[4]

-

Step 2: Mesylation of the Alcohol : The resulting hydroxyl group is then converted into a methanesulfonate ester (mesylate). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, which acts as an acid scavenger for the HCl generated during the reaction.[5]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Benzyl 4-hydroxypiperidine-1-carboxylate

-

To a round-bottom flask, add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve it in a suitable alcoholic solvent such as methanol or ethanol (approx. 5-10 mL per gram of starting material).[4]

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and adjust the pH to ~7.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Step 2: this compound

-

Dissolve the crude Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram) in a flask under a nitrogen atmosphere.

-

Add triethylamine (TEA) (1.5-2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Slowly add methanesulfonyl chloride (MsCl) (1.2-1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.[5]

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. The methanesulfonate group is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

This reactivity makes the compound a premier electrophilic building block for constructing the 4-substituted piperidine core, a motif central to countless pharmaceutical agents, including kinase inhibitors, CNS agents, and analgesics.[6] For example, the related intermediate N-Boc-4-hydroxypiperidine is a key component in the synthesis of the BTK inhibitor Ibrutinib (Imbruvica), highlighting the industrial relevance of this chemical scaffold.[2]

Caption: General Sₙ2 reactivity of the title compound with a generic nucleophile.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations :

-

Always handle this compound inside a certified chemical fume hood.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a high-value, versatile intermediate for organic synthesis. Its well-defined reactivity, predicated on the superb leaving group capacity of the mesylate, allows for the efficient and controlled introduction of the piperidine scaffold into complex target molecules. The straightforward two-step synthesis from a common precursor further enhances its utility. For researchers in drug discovery and development, this compound represents a critical tool for accessing novel chemical matter built around the pharmaceutically privileged piperidine core.

References

-

De Gruyter. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

The Royal Society of Chemistry. (n.d.). Supporting Informations. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

DTIC. (2025, June 4). Piperidine Synthesis. [Link]

-

ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

SciSpace. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

HDH Pharma. (n.d.). benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, min 97%, 100 grams. Retrieved January 1, 2026, from [Link]

-

SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. [Link]

-

University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 1, 2026, from [Link]

Sources

- 1. Buy this compound | 199103-19-0 [smolecule.com]

- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. 199103-19-0|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate physical and chemical properties

An In-Depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Introduction

This compound is a pivotal intermediate in modern synthetic organic and medicinal chemistry. Its structure uniquely combines a versatile piperidine scaffold, a readily displaceable methanesulfonyl (mesylate) leaving group, and a stable benzyl carbamate (Cbz) protecting group. This strategic combination of functional groups renders it an exceptionally valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in a vast array of pharmacologically active compounds.[1] This guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis, including storage, reaction setup, and purification.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC conventions, but various synonyms and identifiers are used across commercial and database sources.[1]

| Identifier | Value | Source(s) |

| CAS Number | 199103-19-0 | [1][2][3][4] |

| IUPAC Name | benzyl 4-methylsulfonyloxypiperidine-1-carboxylate | [1] |

| Synonyms | benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | [2] |

| Molecular Formula | C14H19NO5S | [1][3] |

| InChI Key | AMBWIRHJLQDRCN-UHFFFAOYSA-N | [1][2] |

| SMILES | CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | [1] |

Molecular Structure and Conformation

The molecule's architecture consists of three key components: a central piperidine ring, a Cbz protecting group on the nitrogen, and a mesylate group at the C4 position.[1] Crystallographic studies of analogous compounds suggest the piperidine ring predominantly adopts a stable chair conformation, with the bulky mesyloxy group occupying the equatorial position to minimize steric hindrance.[1]

Physicochemical Data Summary

The compound's properties dictate its behavior in different solvent systems and its stability under various conditions. It is a solid at room temperature and should be stored in a dry, dark environment to ensure stability.[1][2] While specific melting and boiling points are not consistently reported in the literature, its solid state is well-established by commercial suppliers.[1][2][4]

| Property | Value | Source(s) |

| Molecular Weight | 313.37 g/mol | [1][2][3] |

| Physical Form | Solid (powder or crystalline) | [1][2] |

| Solubility | Limited aqueous solubility; soluble in organic solvents | [1] |

| LogP (calculated) | 1.7638 | [1] |

| Topological Polar Surface Area (TPSA) | 72.91 Ų | [1] |

The calculated LogP value suggests a moderate lipophilicity, indicating a balance between hydrophobic (benzyl, piperidine) and hydrophilic (ester, sulfonate) character, which is often desirable for intermediates in drug discovery programs to ensure sufficient solubility in both organic reaction media and biphasic workup conditions.[1]

Section 2: Synthesis and Characterization

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The causality behind the synthetic strategy is to install the mesylate as a good leaving group on a protected piperidine ring.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted synthetic pathway begins with a commercially available, Cbz-protected 4-piperidone. The strategy involves two main transformations:

-

Reduction of the Ketone: The ketone at the C4 position is reduced to a secondary alcohol. This step creates the stereocenter and the hydroxyl group necessary for the subsequent step.

-

Mesylation of the Alcohol: The resulting hydroxyl group is converted into a methanesulfonate (mesylate) ester. This is the critical activating step, as the mesylate is an excellent leaving group, preparing the molecule for nucleophilic displacement.

Sources

An In-depth Technical Guide on the Solubility and Stability of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Introduction

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine core, a benzyl carbamate protecting group, and a methanesulfonyl (mesylate) ester, imparts specific physicochemical properties that are critical to control and understand during drug development. The mesylate group, being an excellent leaving group, makes this molecule a versatile precursor for nucleophilic substitution reactions, while the benzyl carbamate provides a stable yet removable protection for the piperidine nitrogen.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering a scientific rationale for experimental design and detailed protocols for its characterization. Understanding these properties is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the first step in a logical investigation of its solubility and stability.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₉NO₅S | [1] |

| Molecular Weight | 313.37 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| LogP (calculated) | 1.7638 | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature. |

The calculated LogP value of 1.7638 suggests that this compound has moderate lipophilicity, indicating a preference for organic solvents over aqueous media.[1] This is a critical parameter that guides the selection of solvents for synthesis, purification, and formulation.

Solubility Profile: A Proactive Approach to Formulation

Determining the solubility of a drug intermediate is not merely a data collection exercise; it is a strategic necessity that informs process development and formulation design. A poor understanding of solubility can lead to issues in reaction kinetics, purification efficiency, and ultimately, the bioavailability of the final drug product.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the anticipated use of the compound. A strategic selection includes solvents relevant to:

-

Synthesis and Purification: Solvents commonly used in the synthetic route and for crystallization.

-

Formulation: Solvents and co-solvents that could be used in a potential drug product.

-

Analytical Method Development: Solvents used for sample preparation and chromatographic analysis.

Based on the structure of this compound, a range of solvents with varying polarities should be investigated.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene, Acetone)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments are recommended to determine the time required to reach equilibrium.[2]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Data Presentation: Expected Solubility Profile

| Solvent | Polarity Index | Expected Solubility (mg/mL) |

| Water | 10.2 | Low |

| Methanol | 5.1 | Moderate to High |

| Ethanol | 4.3 | Moderate to High |

| Isopropyl Alcohol | 3.9 | Moderate |

| Acetonitrile | 5.8 | High |

| Acetone | 5.1 | High |

| Dichloromethane | 3.1 | High |

| Toluene | 2.4 | Moderate |

Stability Assessment: Ensuring Chemical Integrity

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be toxic or affect the efficacy of the final API. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3] These studies are conducted under conditions more severe than accelerated stability testing and are a regulatory expectation.[4]

Forced Degradation (Stress Testing) Protocol (ICH Q1A/Q1B)

Objective: To identify potential degradation products and pathways under various stress conditions.[5][6]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the respective stress media. For thermal and photolytic studies, use the solid compound.

-

Stress Application: Expose the samples to the specified conditions for the designated time.

-

Neutralization/Quenching: At the end of the stress period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A diode array detector is highly recommended to assess peak purity.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functionalities susceptible to degradation: the benzyl carbamate and the methylsulfonyl ester.

1. Hydrolysis of the Benzyl Carbamate:

Under basic conditions, the carbamate group can undergo hydrolysis.[8] The mechanism involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an unstable intermediate that subsequently breaks down.[8] The expected degradation products would be benzyl alcohol and 4-((methylsulfonyl)oxy)piperidine, which itself could be unstable.

2. Hydrolysis of the Methylsulfonyl Ester:

The methanesulfonate (mesylate) group is a good leaving group, and the ester linkage is susceptible to hydrolysis. The rate of hydrolysis of sulfonate esters can be pH-dependent.[9] Under aqueous conditions, the mesylate group can be displaced by water or hydroxide ions to form 4-hydroxy-piperidine-1-carboxylic acid benzyl ester and methanesulfonic acid.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways of this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately assessing the solubility and stability of the compound. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Key Attributes of a Stability-Indicating HPLC Method:

-

Specificity: The ability to resolve the parent compound from its degradation products and any process-related impurities.

-

Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

A thorough understanding of the solubility and stability of this compound is not just a regulatory requirement but a cornerstone of efficient and robust drug development. By implementing the scientifically sound protocols outlined in this guide, researchers and drug development professionals can proactively address potential challenges related to synthesis, purification, formulation, and storage. The provided methodologies for solubility determination and forced degradation studies, grounded in established scientific principles and regulatory guidelines, will enable the generation of high-quality data essential for informed decision-making throughout the drug development lifecycle.

References

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

Stability Testing: Photostability Testing of New Drug Substances and Products - ICH. Available at: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

-

A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

Forced Degradation Studies. SciSpace. Available at: [Link]

-

Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. Available at: [Link]

-

Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]

-

Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]

-

A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. Available at: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

Sources

- 1. Buy this compound | 199103-19-0 [smolecule.com]

- 2. who.int [who.int]

- 3. youtube.com [youtube.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol , is a versatile building block in medicinal chemistry.[1] Its structure incorporates a piperidine ring, a benzyl carbamate protecting group, and a reactive methylsulfonyl (mesylate) leaving group. The precise structural elucidation and purity assessment of this compound are paramount for its successful application in multi-step syntheses. Spectroscopic methods provide the necessary tools for this characterization, offering unambiguous insights into the molecular framework and functional group topology.

This guide will delve into the practical and theoretical aspects of the three primary spectroscopic techniques used to characterize this molecule, providing not just the data, but the scientific rationale behind the experimental design and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and structure.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent on proper sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is dictated by the solubility of the compound.

-

Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be employed to facilitate dissolution if necessary.

-

Transfer to NMR Tube: Using a pipette, transfer the clear solution to a 5 mm NMR tube.

Instrumental Setup and Data Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The magnetic field is then locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard ¹H NMR spectrum is typically acquired using a 30° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30-45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with adequate signal intensity due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 7.30-7.40 | multiplet | 5H |

| Benzyl CH₂ protons | 5.10-5.20 | singlet | 2H |

| Piperidine CH (methanesulfonyl-bearing) | 4.80-5.20 | multiplet | 1H |

| Piperidine N-CH₂ (axial/equatorial) | 2.80-4.20 | broad signals | 4H |

| Piperidine CH₂ (adjacent to CH) | 1.80-2.20 | multiplet | 4H |

| Methanesulfonyl CH₃ | 3.00-3.10 | singlet | 3H |

Interpretation:

-

Aromatic Protons (7.30-7.40 ppm): The multiplet in this region is characteristic of the five protons on the phenyl ring of the benzyl group.

-

Benzyl CH₂ Protons (5.10-5.20 ppm): The singlet corresponds to the two protons of the methylene group attached to the carbamate oxygen and the phenyl ring. The absence of splitting indicates no adjacent protons.

-

Piperidine Protons: The piperidine ring protons exhibit complex signals due to the chair conformation and the presence of axial and equatorial positions. The proton attached to the carbon bearing the mesylate group is expected to be downfield due to the electron-withdrawing nature of the sulfonyloxy group. The protons on the carbons adjacent to the nitrogen are also deshielded and often appear as broad signals due to conformational exchange.

-

Methanesulfonyl CH₃ (3.00-3.10 ppm): The sharp singlet in this region is indicative of the three equivalent protons of the methyl group of the mesylate moiety.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Assignment | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 154-156 |

| Aromatic carbons | 127-137 |

| Benzyl CH₂ | 66-68 |

| Methanesulfonyl-bearing carbon | 77-82 |

| Piperidine carbons | 28-46 |

| Methanesulfonyl CH₃ | 37-39 |

Interpretation:

-

Carbonyl C=O (154-156 ppm): The signal in this downfield region is characteristic of the carbonyl carbon of the carbamate group.

-

Aromatic Carbons (127-137 ppm): Multiple signals in this region correspond to the six carbons of the phenyl ring.

-

Benzyl CH₂ (66-68 ppm): This signal represents the carbon of the benzylic methylene group.

-

Methanesulfonyl-bearing Carbon (77-82 ppm): The carbon atom attached to the mesyloxy group is significantly deshielded and appears in this region.

-

Piperidine Carbons (28-46 ppm): The remaining carbon atoms of the piperidine ring resonate in this upfield region.

-

Methanesulfonyl CH₃ (37-39 ppm): This signal corresponds to the methyl carbon of the mesylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean before sample analysis.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric and instrumental absorptions.

-

Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium |

| C-H stretching (aliphatic) | 3000-2850 | Medium |

| C=O stretching (carbamate) | 1700-1680 | Strong |

| C-O stretching (carbamate) | 1250-1200 | Strong |

| S=O stretching (sulfonate) | 1350-1330 and 1175-1150 | Strong, two bands |

| S-O stretching (sulfonate) | 1000-960 | Strong |

| C-N stretching (piperidine) | 1250-1020 | Medium |

Interpretation:

-

C=O Stretching (1700-1680 cm⁻¹): A strong absorption band in this region is a clear indicator of the carbonyl group of the benzyl carbamate.

-

S=O Stretching (1350-1330 and 1175-1150 cm⁻¹): The presence of two strong bands in these regions is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the mesylate group.

-

C-O and S-O Stretching: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and S-O single bond stretches further confirm the presence of the carbamate and mesylate functionalities.

-

C-H Stretching: The bands above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques for the analysis of small organic molecules.

Electron Ionization (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high energy of EI often leads to extensive fragmentation of the molecular ion.

-

Analysis and Detection: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer, and then detected.

Electrospray Ionization (ESI-MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Ionization: The solution is pumped through a capillary held at a high potential, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

-

Analysis and Detection: The ions are then introduced into the mass analyzer and detected.

Mass Spectral Data and Interpretation

Expected Molecular Ion:

-

Molecular Weight: 313.37 g/mol

-

Expected [M+H]⁺ (ESI): m/z 314.1

-

Expected M⁺• (EI): m/z 313.1

Key Fragmentation Pathways:

The fragmentation of this compound is predictable based on the stability of the resulting fragments.

-

Loss of the Benzyl Group: A common fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

-

Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another expected fragmentation.

-

Cleavage of the Mesylate Group: The C-O bond of the mesylate ester can cleave, leading to the loss of the methylsulfonyloxy group.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

Caption: Plausible fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The data presented in this guide, derived from established spectroscopic principles and expected values for this compound, offer a robust framework for its characterization. Researchers and scientists can utilize this technical guide as a reliable reference for their own analytical work with this important synthetic intermediate.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

Sources

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

For the modern researcher and drug development professional, a profound understanding of a chemical's properties is not merely academic—it is the bedrock of safe and effective innovation. This compound, a key intermediate in synthetic organic chemistry, demands such a rigorous understanding.[1] Its utility in the synthesis of complex nitrogen-containing heterocycles is significant, particularly in pharmaceutical applications where piperidine scaffolds are prevalent.[1] This guide provides a comprehensive overview of its safety, handling, and material safety data sheet (MSDS) information, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Identity

A precise identification of a compound is the first step in a thorough safety assessment. This compound is a complex heterocyclic compound with multiple functional groups that dictate its reactivity and handling requirements.[1]

Table 1: Chemical Identification and Properties

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonym(s) | Benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |

| CAS Number | 199103-19-0 | [1] |

| Molecular Formula | C₁₄H₁₉NO₅S | [1][2] |

| Molecular Weight | 313.37 g/mol | [1] |

| Physical Form | Solid, typically a powder or crystalline material.[1] | [1] |

| InChI Key | AMBWIRHJLQDRCN-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a piperidine ring, a benzyloxycarbonyl protecting group, and a methanesulfonyl (mesyl) ester, is central to its utility.[1] The mesyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key reaction in synthetic chemistry.[1] However, this reactivity also informs its stability and potential hazards.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. The primary hazards are associated with irritation and acute toxicity.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

These classifications underscore the necessity for stringent adherence to personal protective equipment protocols and safe handling procedures to prevent exposure.

Safe Handling and Storage Protocols

The causality behind safe handling protocols is directly linked to the compound's physical and toxicological properties. As a solid powder, the primary risk is the generation of dust, which can be inhaled or come into contact with skin and eyes.[3][4]

Engineering Controls

To mitigate exposure to airborne particles, handling should occur in a well-ventilated area.[3][4] Appropriate exhaust ventilation, such as a chemical fume hood, is crucial at places where dust is formed.[5] Facilities must be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

The selection of PPE is a critical, self-validating system to prevent direct contact. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

Caption: PPE selection workflow for handling the compound.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

-

Skin Protection : Handle with gloves. Nitrile rubber is a common and effective choice. Gloves must be inspected before use. Wear a lab coat or other protective clothing to prevent skin contact.[4][7] Contaminated clothing should be removed and laundered before reuse.[3][5]

-

Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[3] Avoid breathing dust, fumes, or vapors.[4]

General Hygiene

Practice good industrial hygiene.[8] Wash hands thoroughly after handling, and before breaks, eating, drinking, or smoking.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][8]

Conditions for Safe Storage

The stability of this compound is dependent on environmental conditions.[1]

-

Container : Keep the container tightly closed and sealed in a dry place.[3][5]

-

Atmosphere : Store in a cool, dry, and well-ventilated area.[3][4][5]

-

Environment : Keep in a dark place to avoid light exposure.[1] The compound is hygroscopic and should be protected from moisture.[5]

-

Incompatibilities : Store away from strong oxidizing agents.[9][10]

Emergency and First-Aid Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen and seek medical attention.[4][7]

-

In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[4][5] If skin irritation occurs, get medical advice.[3][4]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

-

If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][7] Rinse mouth with water and call a poison center or doctor immediately if you feel unwell.[3][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] There is generally no restriction on the type of extinguisher that may be used.[3]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[5][9][10]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Accidental Release Measures

A structured response to a spill minimizes environmental contamination and personnel exposure.

Caption: Step-by-step spill response protocol.

-

Personal Precautions : Avoid all personal contact, including inhalation of dust.[3] Wear the protective equipment outlined in the PPE section.[4]

-

Environmental Precautions : Prevent the product from entering drains, waterways, or soil.[4][11]

-

Methods for Cleaning Up : Use dry clean-up procedures to avoid generating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[5][9]

Stability and Reactivity

-

Chemical Stability : The compound is stable under recommended storage conditions (cool, dry, dark, sealed).[1][10]

-

Conditions to Avoid : Avoid exposure to moisture, heat, and incompatible materials.[10]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[9][10]

-

Hazardous Decomposition Products : Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5][10]

Disposal Considerations

Disposal of this chemical and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[3][4] The material should be disposed of at an approved waste disposal plant.[4] It is imperative not to allow the product to enter drains or waterways.[4]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines for handling, storage, and emergency response outlined in this guide, researchers and drug development professionals can mitigate risks, ensuring a safe laboratory environment conducive to scientific advancement.

References

-

National Center for Biotechnology Information. Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. PubChem Compound Database. [Link]

Sources

- 1. Buy this compound | 199103-19-0 [smolecule.com]

- 2. Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate | C14H19NO5S | CID 58303455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, focusing on its core mechanism of action from a chemical reactivity standpoint. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, reactivity, and its pivotal role as a synthetic intermediate in medicinal chemistry.

Introduction

This compound is a key organic compound widely utilized in the synthesis of complex molecules, particularly those containing a piperidine scaffold.[1] The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, making this reagent exceptionally valuable.[1][2][3] Its "mechanism of action" is not biological but chemical; it functions as a potent electrophilic building block, enabling the strategic introduction of the piperidine core into target molecules. This guide will dissect the chemical principles that govern its reactivity and showcase its application in synthetic workflows.

Structural Analysis and Physicochemical Properties

The reactivity of this compound is a direct consequence of its unique molecular architecture. The molecule integrates three critical functional groups: a piperidine ring, an N-benzyl carbamate (Cbz) protecting group, and a 4-mesyloxy leaving group.

| Property | Value | Reference(s) |

| CAS Number | 199103-19-0 | [1][4] |

| Molecular Formula | C₁₄H₁₉NO₅S | [1][5] |

| Molecular Weight | 313.37 g/mol | [1] |

| Physical Form | Solid, typically a powder or crystalline material | [1][4] |

| Storage | Keep in a dark, dry place at room temperature for optimal stability. | [1][4] |

Key Structural Features:

-

Piperidine Ring: This saturated heterocycle is a privileged scaffold in drug discovery due to its three-dimensional nature, which can enhance target affinity and improve pharmacokinetic properties.[2][3] In the solid state, it typically adopts a stable chair conformation with the bulky mesyloxy group in an equatorial position to minimize steric strain.[1]

-

N-Benzyl Carbamate (Cbz): This group serves as a robust protecting group for the piperidine nitrogen. It effectively deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering in reactions targeting the 4-position. The Cbz group can be reliably removed under specific conditions (e.g., hydrogenolysis) later in a synthetic sequence to allow for further functionalization at the nitrogen.

-

4-Mesyloxy Group (CH₃SO₃⁻): The methylsulfonyloxy (mesyloxy or OMs) group is the cornerstone of the compound's reactivity. It is an exceptionally good leaving group because the resulting mesylate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. This makes the C-4 carbon of the piperidine ring highly electrophilic and susceptible to nucleophilic attack.

Caption: Structure of this compound.

Core Mechanism: Site-Selective Nucleophilic Substitution

The primary mechanism of action is a classic bimolecular nucleophilic substitution (Sₙ2) reaction . The electron-withdrawing nature of the mesyloxy group polarizes the C4-O bond, rendering the C4 carbon atom highly electrophilic. A wide variety of nucleophiles can attack this electrophilic center, displacing the mesylate anion to form a new covalent bond.

Key Mechanistic Steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) approaches the piperidine ring.

-

Transition State: The nucleophile forms a partial bond to the C4 carbon atom while the C4-OMs bond begins to break. This occurs in a single, concerted step. For an optimal Sₙ2 pathway, the nucleophile attacks from the side opposite to the leaving group (backside attack).

-

Displacement & Inversion: The C4-OMs bond fully cleaves, and the mesylate anion departs. A new C4-Nu bond is formed. If the C4 carbon is a stereocenter, this backside attack results in an inversion of its configuration.

-

Byproduct Formation: The stable, non-nucleophilic mesylate anion is formed as a byproduct.

This reaction is highly efficient due to the excellent leaving group ability of mesylate. However, depending on the steric hindrance and the basicity of the nucleophile, a competing elimination (E2) reaction can sometimes occur, leading to the formation of a tetrahydropyridine derivative. Careful selection of reaction conditions (e.g., using less basic nucleophiles and lower temperatures) can minimize this side reaction.

Caption: Generalized Sₙ2 mechanism at the C4 position.

Synthetic Pathway and Workflow

This compound is typically prepared from its corresponding alcohol precursor, Benzyl 4-hydroxypiperidine-1-carboxylate, which is commercially available. The synthesis is a straightforward and high-yielding mesylation reaction.

Protocol Outline: Synthesis via Mesylation

-

Dissolution: Benzyl 4-hydroxypiperidine-1-carboxylate is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: The solution is cooled in an ice bath (0 °C) to control the exothermicity of the reaction.

-

Base Addition: A non-nucleophilic amine base, most commonly triethylamine (Et₃N) or pyridine, is added. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.

-

Mesyl Chloride Addition: Methanesulfonyl chloride (MsCl) is added dropwise to the cooled solution.

-

Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, which is typically monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the pure title compound.

Sources

- 1. Buy this compound | 199103-19-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 199103-19-0 [sigmaaldrich.com]

- 5. Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate | C14H19NO5S | CID 58303455 - PubChem [pubchem.ncbi.nlm.nih.gov]

A-Z Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: From Core Synthesis to Biological Frontiers

This guide provides an in-depth technical exploration of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will dissect its molecular architecture, reactivity, and, most importantly, its role as a versatile scaffold for the synthesis of potentially bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the discovery of novel therapeutics.

Executive Summary: The Strategic Value of a Versatile Scaffold

This compound (CAS No: 199103-19-0) is a heterocyclic compound featuring a piperidine ring, a core structural motif in numerous pharmaceuticals.[1][2] Its significance in drug discovery lies not in its own inherent biological activity, but in its strategic design as a synthetic intermediate.[1] The molecule is engineered for facile diversification, containing two key features:

-

A Piperidine Core : This nitrogen-containing six-membered ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems, including the central nervous system (CNS).[2][3][4] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.[5]

-

A Mesylate (methylsulfonyl)oxy) Leaving Group : The mesylate group at the 4-position is an excellent leaving group. This makes the carbon atom it is attached to highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups and pharmacophores.

In essence, this compound serves as a launchpad for creating libraries of novel molecules, enabling the systematic exploration of chemical space to identify new drug candidates.[1]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's properties is foundational to its application.

| Property | Value | Source |

| CAS Number | 199103-19-0 | [1] |

| Molecular Formula | C₁₄H₁₉NO₅S | [1][6] |

| Molecular Weight | 313.37 g/mol | [1][6] |

| IUPAC Name | benzyl 4-(methylsulfonyloxy)piperidine-1-carboxylate | [1] |

| Physical Form | Solid | [1] |

| Storage | Room temperature, in a dark, dry, and sealed environment | [1] |

Synthesis and Core Reactivity

The primary utility of this compound is its reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the mesylate group makes the C4 position of the piperidine ring electrophilic and primed for attack by a wide range of nucleophiles.

A typical synthesis starts from Benzyl 4-oxopiperidine-1-carboxylate, which is reduced to the corresponding alcohol, followed by mesylation. The resulting mesylate is then used as the key intermediate for diversification.

Caption: General synthesis and primary reactivity pathway.

Potential Biological Activities of Derivatives

While the title compound itself has shown some antimicrobial properties, its true potential is realized in the biological activities of the molecules synthesized from it.[1] The piperidine scaffold is a cornerstone in drugs with a wide range of therapeutic applications.[3][4][7]

Central Nervous System (CNS) Targets

Substituted piperidines are key components in many CNS-active drugs.[2] By reacting the parent mesylate with various amines or other nucleophiles, derivatives can be created to target:

-

G-Protein Coupled Receptors (GPCRs) : GPCRs are a major class of drug targets.[8][9] The piperidine scaffold can be elaborated to create ligands for dopamine, serotonin, and opioid receptors, which are crucial in treating psychiatric and neurological disorders.[10]

-

Ion Channels : Voltage-gated ion channels are another important target class in the CNS.

-

Transporters : The dopamine and serotonin transporters are well-known targets for antidepressants and other psychotropic medications.

Oncology

Piperidine derivatives have been investigated as anticancer agents.[3] For example, some histone deacetylase (HDAC) inhibitors incorporate piperidine-like structures.[11] The ability to readily diversify the 4-position allows for the optimization of binding to the active site of enzymes like HDACs.

Antimicrobial and Antiviral Applications

As noted, derivatives of the title compound have shown potential as antimicrobial agents.[1] The piperidine nucleus is also found in various antiviral and antimalarial drugs.[3]

Experimental Protocols and Workflows

The following protocols are provided as a guide for researchers to utilize this versatile building block.

Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a typical reaction to displace the mesylate group with an amine nucleophile.

Objective : To synthesize a 4-amino-piperidine derivative.

Materials :

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure :

-

To a round-bottom flask, add this compound and anhydrous DMF.

-

Add the amine nucleophile and potassium carbonate to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted piperidine derivative.

Self-Validation : The success of the reaction can be confirmed by comparing the mass of the product to the expected molecular weight using LC-MS and confirming the structure using ¹H and ¹³C NMR spectroscopy.

Workflow: A Typical Drug Discovery Screening Cascade

The derivatives synthesized from the parent mesylate can be screened for biological activity using a tiered approach.

Caption: A typical drug discovery screening cascade.

Data Presentation: Hypothetical Screening Data

The table below illustrates hypothetical data from a primary screen of a small library of derivatives against a GPCR target.

| Compound ID | R-Group at C4 Position | % Inhibition at 10 µM |

| DERIV-001 | -NH-CH₂-Ph | 85% |

| DERIV-002 | -O-Ph | 45% |

| DERIV-003 | -S-Ph | 30% |

| DERIV-004 | -NH-(4-Cl-Ph) | 92% |

| DERIV-005 | -NH-Cyclohexyl | 65% |

From this hypothetical data, DERIV-001 and DERIV-004 would be prioritized for further studies due to their high percentage of inhibition, suggesting a potential structure-activity relationship favoring an aromatic amine at the C4 position.

Conclusion and Future Directions